REACTION_CXSMILES
|
[OH2:1].[C:2]1(C)C=CC=CC=1.[Cl:9][C:10]1[CH:11]=[C:12]([NH2:19])[C:13](=[CH:17][CH:18]=1)[C:14]([OH:16])=[O:15]>O1CCCC1>[CH:18]1[C:10]([Cl:9])=[CH:11][C:12]2[NH:19][C:2]([O:15][C:14](=[O:16])[C:13]=2[CH:17]=1)=[O:1]
|
Name
|
|
Quantity
|
171.6 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
171.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
78.9 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(C(=O)O)=CC1)N
|
Name
|
|
Quantity
|
315.5 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1Cl)NC(=O)OC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80.9 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |